molecular formula C6H12O2 B8115677 [3-(Hydroxymethyl)cyclobutyl]methanol CAS No. 89534-29-2

[3-(Hydroxymethyl)cyclobutyl]methanol

Cat. No.: B8115677
CAS No.: 89534-29-2
M. Wt: 116.16 g/mol
InChI Key: SQYNJZFYBCGAEI-UHFFFAOYSA-N
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Description

[3-(Hydroxymethyl)cyclobutyl]methanol: is an organic compound with the molecular formula C6H12O2 It is a cyclobutane derivative with two hydroxymethyl groups attached to the 1 and 3 positions of the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Hydroxymethyl)cyclobutyl]methanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of cyclobutene with formaldehyde under acidic conditions to form the desired product. Another approach is the reduction of cyclobutanone derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions followed by purification steps such as distillation or recrystallization to obtain the compound in high purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(Hydroxymethyl)cyclobutyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form cyclobutylmethanol derivatives using reducing agents like sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thionyl chloride for halogenation or amines for amination reactions.

Major Products Formed:

    Oxidation: Cyclobutane-1,3-dicarboxylic acid or cyclobutane-1,3-dialdehyde.

    Reduction: Cyclobutylmethanol.

    Substitution: Cyclobutyl halides or cyclobutylamines.

Scientific Research Applications

Chemistry: In chemistry, [3-(Hydroxymethyl)cyclobutyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclobutane derivatives. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: In medicine, this compound derivatives may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of [3-(Hydroxymethyl)cyclobutyl]methanol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the hydroxyl groups are oxidized to form aldehydes or carboxylic acids through the transfer of electrons. In biological systems, the compound may interact with enzymes that catalyze the conversion of cyclobutane derivatives, leading to the formation of biologically active products.

Comparison with Similar Compounds

    Cyclobutanol: A simple cyclobutane derivative with a single hydroxyl group.

    Cyclobutane-1,2-diol: A cyclobutane derivative with two hydroxyl groups at the 1 and 2 positions.

    Cyclobutane-1,3-dicarboxylic acid: A cyclobutane derivative with two carboxyl groups at the 1 and 3 positions.

Uniqueness: [3-(Hydroxymethyl)cyclobutyl]methanol is unique due to the presence of two hydroxymethyl groups at the 1 and 3 positions of the cyclobutane ring. This structural feature imparts distinct chemical reactivity and potential applications compared to other cyclobutane derivatives. Its ability to undergo a variety of chemical reactions and its potential use in diverse fields of research make it a valuable compound for scientific exploration.

Properties

IUPAC Name

[3-(hydroxymethyl)cyclobutyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-3-5-1-6(2-5)4-8/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYNJZFYBCGAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89534-29-2
Record name [3-(hydroxymethyl)cyclobutyl]methanol
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